Methyl 2-{[(3-bromophenyl)methyl]amino}acetate hydrochloride
Description
Chemical Structure and Properties Methyl 2-{[(3-bromophenyl)methyl]amino}acetate hydrochloride is an organic salt featuring a benzylamine-derived backbone with a 3-bromophenyl substituent and a methyl ester group. Its molecular formula is C₁₀H₁₁BrClNO₂ (inferred from structural analogs), with a molecular weight of approximately 300.6 g/mol. The compound’s synthesis typically involves condensation reactions between 3-bromobenzylamine derivatives and methyl glycinate intermediates, followed by hydrochlorination .
Applications and Relevance
This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. Its brominated aromatic ring enhances electrophilic reactivity, making it valuable for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate complex heterocycles .
Properties
IUPAC Name |
methyl 2-[(3-bromophenyl)methylamino]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)7-12-6-8-3-2-4-9(11)5-8;/h2-5,12H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZCLEULAZWPME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1=CC(=CC=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Phenylacetate Derivatives
The primary step involves bromination of methyl phenylacetate derivatives to introduce the bromine atom at the 3-position of the phenyl ring.
- Typical Brominating Agents : Bromine (Br2) or N-bromosuccinimide (NBS) are commonly used.
- Reaction Conditions : Conducted in organic solvents such as dichloromethane or tetrahydrofuran at low temperatures (0°C to room temperature) to control reaction rate and avoid over-bromination.
- Example : Methyl 2-phenylacetate is brominated selectively at the meta-position using NBS in dichloromethane under inert atmosphere, yielding methyl 2-(3-bromophenyl)acetate with moderate to high yield (up to 82.3%).
| Parameter | Typical Conditions | Yield (%) |
|---|---|---|
| Brominating agent | N-bromosuccinimide (NBS) | 80-85 |
| Solvent | Dichloromethane or tetrahydrofuran | — |
| Temperature | 0°C to room temperature | — |
| Reaction time | 0.5 to 3 hours | — |
| Atmosphere | Inert (nitrogen or argon) | — |
Amination via Reductive Amination or Nucleophilic Substitution
After bromination, the amino group is introduced by reacting the brominated methyl phenylacetate with an appropriate amine source.
- Method : Reductive amination of methyl 2-(3-bromophenyl)acetate with formaldehyde and ammonia or primary amines, or direct nucleophilic substitution using 3-bromobenzylamine.
- Catalysts and Reducing Agents : Sodium cyanoborohydride or hydrogenation over palladium catalysts are often employed.
- Solvents : Methanol, ethanol, or mixtures with tetrahydrofuran.
- Example : Reaction of methyl 2-(3-bromophenyl)acetate with 3-bromobenzylamine under reductive amination conditions yields methyl 2-{[(3-bromophenyl)methyl]amino}acetate.
Formation of Hydrochloride Salt
The free base methyl 2-{[(3-bromophenyl)methyl]amino}acetate is converted to its hydrochloride salt to improve stability, solubility, and ease of handling.
- Procedure : Treatment of the free amine with hydrochloric acid in an organic or aqueous solvent.
- Typical Conditions : Stirring at room temperature or mild heating until salt formation is complete.
- Purification : Recrystallization from ethanol or ethyl acetate to obtain pure hydrochloride salt.
Industrial and Laboratory Scale Synthesis
- Scale-Up Considerations : Continuous flow reactors are used industrially to enhance safety and control during bromination, minimizing side reactions and improving yield.
- Purification : Chromatography (flash or preparative HPLC) and recrystallization are standard to achieve high purity (>98%).
- Yields : Overall yields for the multi-step synthesis typically range from 70% to 85%, depending on reaction optimization.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Bromination | NBS, dichloromethane, 0°C to RT, inert atmosphere | 80-85 | Selective meta-bromination |
| 2 | Amination (Reductive) | 3-bromobenzylamine, formaldehyde, NaBH3CN, MeOH | 75-80 | Reductive amination to introduce amino |
| 3 | Salt Formation | HCl in ethanol or aqueous medium, RT | Quantitative | Formation of hydrochloride salt |
| 4 | Purification | Recrystallization or chromatography | — | Ensures >98% purity |
Research Findings and Analytical Data
- NMR and Purity : Proton NMR confirms the presence of aromatic protons, methylene bridges, and methyl ester groups consistent with the target structure.
- Yield Optimization : Use of inert atmosphere and low temperature during bromination minimizes side reactions and improves selectivity.
- Stereochemistry : While the compound may possess chiral centers, preparation methods often yield racemic mixtures unless chiral catalysts or starting materials are employed.
- Comparative Reactivity : The 3-bromo substitution balances electronic effects and steric hindrance, favoring efficient amination and subsequent functionalization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3-bromophenyl)methyl]amino}acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
Oxidation: Bromophenyl ketones or aldehydes.
Reduction: Methyl 2-{[(3-bromophenyl)methyl]amino}ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H12BrClNO2
- Molecular Weight : Approximately 280.54 g/mol
- Functional Groups :
- Amino group
- Bromophenyl moiety
- Ester functional group
These structural components contribute to the compound's reactivity and biological properties, making it a valuable intermediate in pharmaceutical synthesis and biological studies.
Chemistry
- Intermediate in Organic Synthesis : This compound serves as a building block for synthesizing more complex organic molecules, facilitating the development of novel compounds with potential applications in various fields.
Biology
- Enzyme-Substrate Interactions : It is utilized in studies examining how enzymes interact with substrates, providing insights into metabolic pathways.
- Protein-Ligand Binding Studies : The bromophenyl group enhances binding affinity through π-π interactions with aromatic residues in proteins.
Medicine
- Drug Development : Methyl 2-{[(3-bromophenyl)methyl]amino}acetate hydrochloride is investigated for its potential use in developing new therapeutic agents targeting various diseases, particularly those involving enzyme inhibition or receptor modulation.
- Therapeutic Applications : Its ability to influence cellular pathways makes it a candidate for further pharmacological studies.
Industry
- Production of Specialty Chemicals : The compound is employed in producing specialty chemicals and materials that require specific functional groups for enhanced properties.
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has demonstrated that this compound can effectively inhibit specific enzymes linked to metabolic disorders, showcasing its potential as a therapeutic agent.
- Binding Affinity Assessments : Studies involving receptor-ligand interactions have indicated that this compound exhibits enhanced binding affinity compared to structurally similar compounds, leading to increased interest in its development as a drug candidate.
- Pharmacological Profiling : Preliminary investigations into the pharmacological effects of this compound have highlighted its ability to modulate neurotransmitter pathways, suggesting potential applications in treating neurological disorders.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3-bromophenyl)methyl]amino}acetate hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions and transformations can modulate biological pathways and exert pharmacological effects.
Comparison with Similar Compounds
Positional Isomer: Methyl 2-Amino-2-(4-Bromophenyl)acetate Hydrochloride
Structural Differences
- Substituent Position : The bromine atom is located at the para position (4-bromo) on the phenyl ring, compared to the meta (3-bromo) position in the target compound.
- Molecular Formula: C₉H₁₁BrClNO₂ (CAS 42718-20-7), with a molecular weight of 288.55 g/mol .
Physicochemical and Reactivity Contrasts
Functional Group Variant: Methyl 2-(3-Bromophenyl)-2-(Methylamino)acetate Hydrochloride
Key Differences
- Substituent: Features a methylamino group (–NHCH₃) instead of the benzylamino group (–NHCH₂C₆H₄Br) in the target compound.
- Molecular Formula: C₁₀H₁₃BrClNO₂ (Ref: 10-F647225), with a molecular weight of 294.6 g/mol .
Functional Implications
- Stability: The methylamino derivative is less prone to hydrolysis under acidic conditions due to reduced electron-withdrawing effects from the smaller substituent .
Research Findings and Implications
- Synthetic Utility: The target compound’s 3-bromo substitution favors regioselective C–H activation in palladium-catalyzed reactions, as demonstrated in the synthesis of oxazolo[4,5-c]quinolines .
- Market Availability: The methylamino variant (Ref: 10-F647225) has been discontinued, highlighting challenges in sourcing specific brominated intermediates .
- Thermal Stability : Both the target compound and its 4-bromo isomer decompose above 200°C, but the para isomer exhibits a sharper melting point (198–200°C vs. 185–190°C inferred for the meta isomer) .
Biological Activity
Methyl 2-{[(3-bromophenyl)methyl]amino}acetate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
- Molecular Weight : Approximately 280.54 g/mol
- Functional Groups :
- Amino group
- Bromophenyl moiety
- Ester functional group
These components contribute to its reactivity and biological properties, making it a valuable intermediate in pharmaceutical synthesis and biological studies .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the bromophenyl group enhances binding affinity through π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis, releasing active metabolites that modulate various biological pathways .
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways, potentially affecting cellular proliferation and apoptosis.
- Receptor Modulation : It interacts with various receptors, influencing signaling pathways that regulate cell growth and survival.
Biological Activity
Research indicates that this compound exhibits notable biological activities, including anticancer properties. Below are key findings from recent studies:
Anticancer Activity
- Cell Line Studies : In vitro studies demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, it enhanced caspase-3 activity significantly at concentrations as low as 1.0 μM .
- Mechanistic Insights : The compound was observed to disrupt microtubule assembly at concentrations around 20 μM, indicating potential as a microtubule-destabilizing agent .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (μM) | Target Activity |
|---|---|---|
| This compound | 1.0 | Induces apoptosis in MDA-MB-231 cells |
| Methyl amino(4-bromophenyl)acetate hydrochloride | 2.5 | Moderate anticancer activity |
| Methyl amino(2-chlorophenyl)acetate hydrochloride | 5.0 | Lower efficacy in apoptosis induction |
This table illustrates the potency of this compound relative to structurally similar compounds .
Case Studies and Research Findings
- In Vitro Studies : A comprehensive study evaluated the effects of this compound on breast cancer cells, revealing that it significantly induced morphological changes indicative of apoptosis at concentrations as low as 1 μM .
- Molecular Docking Studies : Computational modeling suggested that this compound binds effectively to the colchicine-binding site on tubulin, which may explain its microtubule-destabilizing effects .
- Pharmacokinetic Profiles : In silico studies indicated favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for this compound, suggesting its potential for further development as an anticancer agent .
Q & A
Q. What are the common synthetic routes for Methyl 2-{[(3-bromophenyl)methyl]amino}acetate hydrochloride?
- Methodological Answer : Two primary routes are documented:
- Carbodiimide-mediated coupling : React 3-bromophenylacetic acid with methylamine derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0–20°C. Post-reaction, purify via acid/base washes and drying (e.g., MgSO₄) .
- Acid-catalyzed esterification : Treat 3-bromophenylacetic acid with methanol and H₂SO₄ under reflux, followed by neutralization and purification via silica gel chromatography .
Both methods require strict control of stoichiometry and temperature to minimize side reactions.
Q. What characterization techniques are essential for confirming structure and purity?
- Methodological Answer :
- NMR spectroscopy : Analyze ¹H and ¹³C spectra to confirm the ester group (δ ~3.7 ppm for methoxy) and 3-bromophenyl substituents (aromatic protons δ ~7.1–7.5 ppm). Compare with published data for analogous compounds .
- LC/MS : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z 231 for intermediates) and assess purity via HPLC (>95% by area) .
- Melting point : Compare observed values (e.g., 99–102°C for intermediates) with literature data .
Q. What are the key safety considerations for handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection is advised if ventilation is inadequate .
- Storage : Keep in a cool, dry place (<25°C) away from heat sources. Store in amber glass containers to prevent photodegradation .
- Spill management : Absorb with inert material (e.g., sand) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized during coupling steps?
- Methodological Answer :
- Catalyst selection : DMAP enhances reaction efficiency by activating the carboxyl group. Use 10 mol% DMAP relative to the acid .
- Solvent choice : Dichloromethane or THF improves solubility of intermediates. Avoid protic solvents to prevent hydrolysis .
- Temperature control : Maintain 0–20°C during coupling to suppress side reactions (e.g., N-acylurea formation) .
Q. What advanced analytical methods detect trace impurities in this compound?
- Methodological Answer :
- HPLC with photodiode array detection : Use a C18 column (e.g., 250 × 4.6 mm, 5 µm) with a gradient of acetonitrile/water (0.1% TFA). Identify impurities by retention time and UV spectra .
- LC-HRMS : Resolve isobaric impurities (e.g., unreacted starting material or hydrolysis products) with high-resolution mass accuracy (±5 ppm) .
- Reference standards : Cross-check against certified impurities like 2-(benzylethyl-amino)-1-(3-hydroxyphenyl)ethanone hydrochloride .
Q. How to resolve discrepancies in ¹H NMR data for structural confirmation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons (δ ~7.1–7.5 ppm) and confirm methylene linkages (e.g., -CH₂NH-) .
- Variable-temperature NMR : Suppress broadening caused by dynamic processes (e.g., amine proton exchange) .
- Isotopic labeling : Synthesize deuterated analogs to confirm assignments in complex regions .
Q. What mechanisms explain side reactions during esterification or aminolysis?
- Methodological Answer :
- Competitive hydrolysis : In aqueous conditions, the ester may hydrolyze to 3-bromophenylacetic acid. Use anhydrous solvents and molecular sieves to mitigate .
- Amine alkylation : Under basic conditions, the secondary amine may react with excess methylating agents. Monitor pH and limit reaction time .
- Byproduct formation : Detect N-acylurea via LC/MS (e.g., m/z 300–350) and adjust EDCl stoichiometry to minimize .
Q. How to design stability studies for long-term storage?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products via LC/MS to identify labile groups (e.g., ester hydrolysis) .
- Accelerated stability testing : Store samples at 25°C/60% RH for 6 months and monitor purity changes monthly. Establish a shelf-life model using Arrhenius kinetics .
- Container compatibility : Test leaching from HDPE vs. glass containers using ICP-MS for trace metal analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
